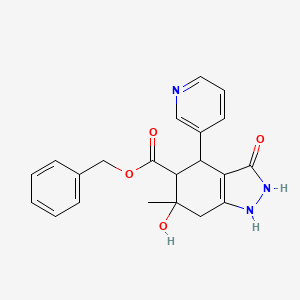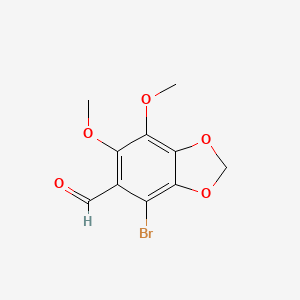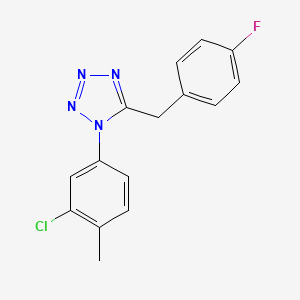
1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-(3-pyridinyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 3,6-DIHYDROXY-6-METHYL-4-(3-PYRIDYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXYLATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzyl group, hydroxyl groups, a pyridyl group, and an indazole core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 3,6-DIHYDROXY-6-METHYL-4-(3-PYRIDYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazones with suitable reagents.
Introduction of the Pyridyl Group: This step involves the functionalization of the indazole core with a pyridyl group, often through palladium-catalyzed cross-coupling reactions.
Hydroxylation and Methylation:
Benzylation: The final step involves the benzylation of the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
BENZYL 3,6-DIHYDROXY-6-METHYL-4-(3-PYRIDYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The benzyl and pyridyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, BENZYL 3,6-DIHYDROXY-6-METHYL-4-(3-PYRIDYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXYLATE may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of BENZYL 3,6-DIHYDROXY-6-METHYL-4-(3-PYRIDYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-DIHYDROXY-6-METHYL-4-(3-PYRIDYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXYLATE: Lacks the benzyl group, which may affect its biological activity and chemical properties.
BENZYL 3,6-DIHYDROXY-4-(3-PYRIDYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXYLATE: Lacks the methyl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
The presence of both benzyl and methyl groups, along with the hydroxyl and pyridyl groups, makes BENZYL 3,6-DIHYDROXY-6-METHYL-4-(3-PYRIDYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXYLATE unique. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
benzyl 6-hydroxy-6-methyl-3-oxo-4-pyridin-3-yl-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C21H21N3O4/c1-21(27)10-15-17(19(25)24-23-15)16(14-8-5-9-22-11-14)18(21)20(26)28-12-13-6-3-2-4-7-13/h2-9,11,16,18,27H,10,12H2,1H3,(H2,23,24,25) |
InChI Key |
SXGBSTMIILUDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C1C(=O)OCC3=CC=CC=C3)C4=CN=CC=C4)C(=O)NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057836.png)

![6-(4-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11057841.png)
![3-Tert-butyl-5-[3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-pyrazole](/img/structure/B11057853.png)
![7-Hydroxy-1-methylanthra[2,1-b]benzo[d]furan-8,13-dione](/img/structure/B11057858.png)
![1-{1-[4-(diethylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11057861.png)
![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11057868.png)
![2-[(3-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11057870.png)
![1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11057881.png)

![5'-ethyl-9,10-dimethyl-1'-(2-phenylethyl)-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11057899.png)
![6-(4-acetylphenyl)-3-(4-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11057908.png)
![N-butyl-6-[(3-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxamide](/img/structure/B11057912.png)
![methyl 3-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11057914.png)
